7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
The synthesis of 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has shown promising antitumor and antimicrobial activities, which are being explored for therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to induce apoptosis and cell cycle arrest has been observed in various studies .
Comparison with Similar Compounds
7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry.
Properties
CAS No. |
90375-25-0 |
---|---|
Molecular Formula |
C11H8BrN3O |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
7-bromo-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrN3O/c1-6-4-10-13-9-3-2-7(12)5-8(9)11(16)15(10)14-6/h2-5,14H,1H3 |
InChI Key |
GRJXVOGTRSMWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.